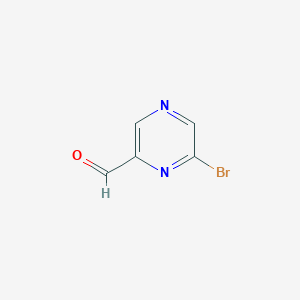

6-Bromo-pyrazine-2-carbaldehyde

Description

6-Bromo-pyrazine-2-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position

Properties

IUPAC Name |

6-bromopyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJXCGCZAXKCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301943 | |

| Record name | 6-Bromo-2-pyrazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197227-82-9 | |

| Record name | 6-Bromo-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197227-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-pyrazinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Bromo-pyrazine-2-carbaldehyde typically involves the bromination of pyrazine derivatives followed by formylation. One common method includes the bromination of pyrazine with bromine in the presence of a catalyst, followed by the introduction of the aldehyde group using formylation reagents such as Vilsmeier-Haack reagent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-Bromo-pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide for azide substitution or organolithium reagents for alkylation.

Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with amines or hydrazines, respectively.

Major products formed from these reactions include 6-bromopyrazine-2-carboxylic acid, 6-bromopyrazine-2-methanol, and various substituted pyrazine derivatives.

Scientific Research Applications

Synthesis and Reactions

6-Bromo-pyrazine-2-carbaldehyde can be synthesized through various methods, including bromination of pyrazine derivatives followed by formylation. Its reactivity is largely attributed to the presence of the aldehyde functional group, which can participate in nucleophilic addition reactions, condensation reactions, and cycloadditions.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of bioactive compounds. It has been utilized in the development of:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections.

- Anticancer Drugs : Compounds derived from this aldehyde have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancers.

Agrochemical Formulations

The compound is also explored for its potential use in agrochemicals. Its derivatives can function as:

- Herbicides : Certain modifications of this compound have demonstrated herbicidal activity against common weeds.

- Insecticides : Research has shown that some derivatives possess insecticidal properties, making them useful in pest management strategies.

Material Science

In material science, this compound is used as a precursor for synthesizing novel materials:

- Conductive Polymers : It can be polymerized to create conductive materials suitable for electronic applications.

- Fluorescent Dyes : The compound's structure allows for modification into fluorescent dyes used in biological imaging and sensing applications.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against the influenza virus. The research involved synthesizing various derivatives and testing their efficacy in vitro, with promising results indicating potential for therapeutic use .

Case Study 2: Anticancer Properties

Another study explored the anticancer properties of modified versions of this compound. The research focused on its ability to induce apoptosis in cancer cells. The findings suggested that specific structural modifications enhanced its potency against various cancer cell lines .

Mechanism of Action

The mechanism of action of 6-Bromo-pyrazine-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The bromine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

6-Bromo-pyrazine-2-carbaldehyde can be compared with other similar compounds such as:

6-Bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of pyrazine, used in similar applications.

2-Bromopyrazine-5-carbaldehyde: Bromine and aldehyde groups are positioned differently, leading to variations in reactivity and applications.

6-Chloropyrazine-2-carbaldehyde: Chlorine atom instead of bromine, which affects the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Biological Activity

6-Bromo-pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

This compound is characterized by the presence of a bromine atom and an aldehyde functional group attached to a pyrazine ring. Its chemical structure can be represented as follows:

1. Anti-inflammatory Activity

Research has shown that derivatives of pyrazine, including this compound, exhibit significant anti-inflammatory properties. A study indicated that certain pyrazine-modified compounds could inhibit nitric oxide (NO) overproduction in RAW264.7 macrophages, suggesting potential applications in treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Pyrazine Derivatives

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Compound A | 10 | NO production |

| Compound B | 12 | COX inhibition |

| This compound | 9 | Cytokine release |

2. Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects, particularly in models of oxidative stress. Compounds with similar structures have demonstrated the ability to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂) and other neurotoxins. For instance, studies report that certain pyrazine derivatives can enhance cell viability in SH-SY5Y neuroblastoma cells under oxidative stress conditions .

Table 2: Neuroprotective Effects Against Oxidative Stress

| Compound | EC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 5.44 | SH-SY5Y |

| Compound D | 3.68 | HBMEC-2 |

| This compound | TBD | TBD |

3. Anticancer Activity

The anticancer potential of pyrazine derivatives is well-documented, with several studies indicating that these compounds can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have shown promising results against A549 (lung cancer) and BEL-7402 (liver cancer) cell lines .

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 | 7.83 | Study A |

| BEL-7402 | 10.74 | Study B |

| MCF-7 | TBD | Study C |

Case Studies

Several case studies highlight the biological activity of pyrazine derivatives:

- Case Study 1 : A compound similar to this compound was tested for its effect on inflammation in a murine model, showing a marked reduction in paw edema comparable to indomethacin .

- Case Study 2 : In vitro studies demonstrated that a series of pyrazine derivatives could induce apoptosis in cancer cells via the mitochondrial pathway, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.